molecular formula C13H11FO3S B3137797 2-Fluorophenyl 4-methylbenzenesulfonate CAS No. 4416-66-4

2-Fluorophenyl 4-methylbenzenesulfonate

Cat. No.: B3137797
CAS No.: 4416-66-4
M. Wt: 266.29 g/mol
InChI Key: MRHDJDZJOOZLDD-UHFFFAOYSA-N
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Description

2-Fluorophenyl 4-methylbenzenesulfonate (CAS 4416-66-4) is a small-molecule chemical intermediate with a molecular formula of C13H11FO3S and a molecular weight of 266.29 g/mol . This compound is classified as a tosylate (4-methylbenzenesulfonate) ester, characterized by the presence of a fluorine atom on its phenyl ring. This structural motif makes it a valuable synthon in organic synthesis and medicinal chemistry research, particularly for introducing the 2-fluorophenol moiety into more complex target molecules . The primary research application of this compound is as a versatile building block in the synthesis of potential pharmacologically active compounds. The fluorine atom can significantly influence a drug candidate's properties by enhancing its metabolic stability, membrane permeability, and binding affinity to biological targets . Concurrently, the tosylate group is an excellent leaving group, making this reagent highly reactive in nucleophilic substitution reactions, such as alkylations and the formation of ethers . This reactivity is harnessed to construct complex molecular architectures, including heterocyclic systems commonly found in active pharmaceutical ingredients. Research into fluorinated aromatic systems, such as those that can be derived from this compound, has demonstrated their importance in developing ligands for central nervous system targets like the GABA-A receptor and for inhibitors of membrane transporters like the Equilibrative Nucleoside Transporters (ENTs) . The 2-fluorophenyl group can serve as a key pharmacophore, contributing to the molecule's overall selectivity and potency. As a high-purity research chemical, this product is intended for use in lead compound optimization and structure-activity relationship (SAR) studies to develop new therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate precautions as it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-fluorophenyl) 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO3S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHDJDZJOOZLDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Fluorophenyl 4 Methylbenzenesulfonate

Classical and Contemporary Approaches to Aryl Tosylate Synthesis

The formation of aryl tosylates, including 2-Fluorophenyl 4-methylbenzenesulfonate (B104242), traditionally relies on well-understood esterification reactions. These methods have been refined over time to improve yields and simplify procedures.

Esterification Reactions Involving 2-Fluorophenol (B130384) and 4-Methylbenzenesulfonyl Chloride

A primary and widely employed method for the synthesis of 2-Fluorophenyl 4-methylbenzenesulfonate is the reaction between 2-fluorophenol and 4-methylbenzenesulfonyl chloride, often referred to as tosyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

The selection of the base and solvent system is crucial for the success of this reaction. Common bases include pyridine (B92270), triethylamine, or alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide. The reaction is often carried out in aprotic solvents such as dichloromethane (B109758), diethyl ether, or toluene. The general reaction scheme is as follows:

2-Fluorophenol + 4-Methylbenzenesulfonyl Chloride → this compound + HCl

The role of the base is to scavenge the HCl produced, driving the reaction to completion. For instance, in a typical laboratory-scale synthesis, 2-fluorophenol is dissolved in a suitable solvent, and the base is added, followed by the portion-wise addition of 4-methylbenzenesulfonyl chloride, often at a controlled temperature to manage the exothermic nature of the reaction.

A study detailing a similar synthesis of a sulfonamide derivative from 2-aminophenol (B121084) and 4-methylbenzenesulfonyl chloride highlights the use of a base and controlled heating to drive the reaction, achieving a high yield. researchgate.net While the nucleophile is different (an amine versus a phenol), the underlying principle of sulfonylation using tosyl chloride is analogous.

Utilization of p-Toluenesulfonic Anhydride in Phenol (B47542) Activation

An alternative to using 4-methylbenzenesulfonyl chloride is the employment of p-toluenesulfonic anhydride. This reagent can be particularly advantageous as it avoids the generation of corrosive hydrochloric acid. The byproduct of this reaction is p-toluenesulfonic acid, which can be easier to handle and remove.

The reaction proceeds by the nucleophilic attack of the phenoxide ion (generated from 2-fluorophenol and a base) on the sulfur atom of the anhydride. This method is often favored for its milder reaction conditions and potentially higher yields, especially for sensitive substrates.

Optimization of Reaction Conditions for Enhanced Chemical Yield and Purity

Achieving a high yield and purity of this compound necessitates the careful optimization of several reaction parameters.

Role of Anhydrous Environments and Temperature Control

Temperature control is another vital aspect of the synthesis. The reaction is often initiated at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction upon the addition of the sulfonylating agent. Subsequently, the reaction mixture may be allowed to warm to room temperature or gently heated to ensure completion. researchgate.net For instance, in the synthesis of N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, the mixture was heated to 70°C for 30 minutes to ensure the reaction went to completion. researchgate.net

Catalytic Enhancements in Synthetic Pathways

While many tosylation reactions proceed efficiently without a catalyst, certain catalytic systems can enhance the reaction rate and yield. Lewis acids or certain amine-based catalysts can be employed to activate the sulfonylating agent, making it more susceptible to nucleophilic attack by the phenol. However, for a relatively straightforward esterification like the synthesis of this compound, the use of a stoichiometric amount of a suitable base is often sufficient. Research into catalytic tosylation often focuses on more complex substrates or developing greener synthetic routes.

Purification Techniques for the Isolation of this compound

Following the completion of the reaction, the crude product must be purified to remove unreacted starting materials, byproducts, and any residual solvent. Standard purification techniques for solid organic compounds are typically employed.

The initial workup often involves washing the reaction mixture with water to remove water-soluble impurities and the salt byproduct formed from the base. An extraction with an organic solvent is then performed to isolate the crude product.

Recrystallization is a common and effective method for purifying solid this compound. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A suitable solvent will dissolve the compound at an elevated temperature but will have low solubility at a lower temperature, allowing for the crystallization of the pure product upon cooling. Common solvent systems for recrystallization of aryl sulfonates include ethanol (B145695), ethyl acetate (B1210297)/hexanes, or chloroform. researchgate.netorgsyn.org

Column chromatography can be employed for further purification if recrystallization does not yield a product of the desired purity. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) is passed through the column. While effective, it is often more time-consuming and uses larger quantities of solvent compared to recrystallization. The choice of eluent is crucial for achieving good separation.

Chromatographic Separations (e.g., Column Chromatography)

Column chromatography is a widely used and effective method for the purification of tosylates, separating compounds based on their differential adsorption to a stationary phase. For this compound, silica gel is a common choice for the stationary phase.

The process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto a column packed with silica gel. A solvent system, or eluent, is then passed through the column. The polarity of the eluent is a critical parameter that is optimized to achieve the best separation. Non-polar solvents will cause weakly adsorbed compounds to travel down the column more quickly, while polar solvents will elute more strongly adsorbed, polar compounds.

For tosylates, which are moderately polar, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate is frequently used. orgsyn.org The ratio of these solvents is adjusted to control the elution of the desired product and separate it from impurities. For instance, a common starting point for the purification of similar tosylated compounds is a hexane/ethyl acetate mixture. orgsyn.orgsciencemadness.org The progress of the separation is monitored by thin-layer chromatography (TLC), which helps in identifying the fractions containing the purified product. orgsyn.org

A patent describing the production of a similar compound, 4-methylbenzenesulfonic acid-2-azidoethyl ester, also details the use of column chromatography for purification after the reaction is complete. google.com This underscores the general applicability of this technique for purifying sulfonate esters. The selection of the eluent system is crucial; for example, in the separation of different tosylated products, solvent systems can range from hexane/diethyl ether (10:1) to various ratios of hexanes and ethyl acetate, such as 2:1 or 1:1. orgsyn.orgsciencemadness.org

Table 1: Representative Column Chromatography Conditions for Tosylate Purification

Stationary Phase Eluent System (v/v) Application Context
Silica Gel Hexane / Diethyl Ether (10:1) Purification of oily tosylates. sciencemadness.org
Silica Gel Hexanes / Ethyl Acetate (2:1) Separation of a tosylated product from reaction mixture. orgsyn.org
Silica Gel Hexanes / Ethyl Acetate (1:1) Elution of a tosylated product, monitored by TLC. orgsyn.org
Silica Gel Hexanes / Ethyl Acetate (6:1) Separation of mono- and bis-tosylated byproducts. orgsyn.org

This table is generated based on data for the purification of various tosylated compounds and illustrates common practices applicable to this compound.

Recrystallization Strategies

Recrystallization is another powerful technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent.

The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For tosylates, which are often crystalline solids, various organic solvents can be employed. sciencemadness.org A patent for purifying 4-(p-fluorophenyl)-piperidine-3-carbinols via their tosylate salts highlights the utility of crystallization for purification. google.com In this case, the tosylate salt is dissolved in water at an elevated temperature and then crystallized by cooling. google.com

For other tosylated compounds, solvents like ethanol or mixtures such as ethyl acetate and ethanol have been used effectively. orgsyn.org In some procedures, n-hexane is used for the recrystallization of solid tosylates. sciencemadness.org The process often involves dissolving the crude material in a minimum amount of the hot solvent to create a saturated solution. Upon cooling, pure crystals of the product form and can be collected by filtration. Sometimes, multiple recrystallizations may be necessary to achieve the desired level of purity. orgsyn.org

Table 2: Common Solvents for Recrystallization of Tosylates

Solvent(s) Application Notes
n-Hexane Used for the purification of crude solid tosylates. sciencemadness.org
Ethanol Employed for recrystallizing crude tosylate products. orgsyn.org
Ethyl Acetate / Ethanol A solvent mixture used for achieving high purity through multiple recrystallizations. orgsyn.org
Water Applicable for the recrystallization of tosylate salts, often with the addition of p-toluenesulfonic acid. google.com

This table summarizes common solvents used for the recrystallization of various tosylated compounds, providing a basis for strategies applicable to this compound.

Chemical Reactivity and Mechanistic Investigations of 2 Fluorophenyl 4 Methylbenzenesulfonate

Nucleophilic Substitution Reactions Involving the Sulfonate Group

Nucleophilic substitution reactions are a cornerstone of the reactivity of 2-Fluorophenyl 4-methylbenzenesulfonate (B104242). The sulfonate group, being the conjugate base of a strong acid, is an excellent leaving group, facilitating reactions at the adjacent carbon or sulfur atom.

Mechanism of Sulfonate Displacement and Leaving Group Ability

The displacement of the sulfonate group from an aromatic ring, as in 2-Fluorophenyl 4-methylbenzenesulfonate, is generally challenging and often requires metal catalysis. However, the concept of leaving group ability is crucial for understanding the potential reactivity of the molecule. A good leaving group is a weak base, as this indicates its ability to stabilize the negative charge it takes on after bond cleavage. masterorganicchemistry.commasterorganicchemistry.com The p-toluenesulfonate (tosylate) anion is an excellent leaving group due to the resonance stabilization of its negative charge across the three oxygen atoms. youtube.com

In reactions involving the cleavage of the C–O bond of the 2-fluorophenoxy group, the stability of the resulting phenoxide determines its effectiveness as a leaving group. The acidity, and therefore the stability of the conjugate base, of phenols is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the phenol (B47542), making its conjugate base a weaker base and a better leaving group. The fluorine atom in the ortho position of 2-fluorophenol (B130384) exerts a strong electron-withdrawing inductive effect, which stabilizes the corresponding phenoxide anion. quora.com This makes the 2-fluorophenoxy group a relatively good leaving group compared to an unsubstituted phenoxy group. The pKa of the conjugate acid is a reliable indicator of leaving group ability; a lower pKa signifies a stronger acid and a more stable conjugate base, which in turn is a better leaving group. masterorganicchemistry.com

CompoundpKaLeaving Group Ability
Cyclohexanol16.0Very Poor
Phenol10.0Poor
4-Fluorophenol9.9Moderate
3-Fluorophenol9.3Moderate
2-Fluorophenol8.7Good
4-Nitrophenol7.2Very Good

Electrophilic Character of the Sulfur Moiety

The sulfur atom in the 4-methylbenzenesulfonate group is highly electrophilic. This is due to the strong electron-withdrawing effect of the three oxygen atoms attached to it, which creates a significant partial positive charge on the sulfur atom. msu.edu Consequently, this sulfur center is a prime target for nucleophilic attack.

Reactions of sulfonate esters with nucleophiles can proceed via a concerted SN2-type mechanism at the sulfur atom, or through a stepwise addition-elimination pathway involving a pentacoordinate trigonal bipyramidal intermediate. nih.gov The specific mechanism can depend on the nature of the nucleophile and the leaving group. In such a reaction with this compound, the nucleophile would attack the sulfur atom, leading to the cleavage of the sulfur-oxygen bond and the displacement of the 2-fluorophenoxide anion. This reactivity highlights the dual nature of the molecule, where reactions can be directed to different sites based on the choice of reactants and conditions.

Reactions with Diverse Nucleophiles

The electrophilic nature of both the sulfur atom and the aromatic ring of this compound allows for reactions with a variety of nucleophiles, including amines and thiols.

Amination Reactions and Derivatives

Aryl tosylates are versatile substrates for palladium-catalyzed amination reactions, a powerful method for forming carbon-nitrogen bonds. nih.gov These reactions typically involve the oxidative addition of the aryl tosylate to a palladium(0) complex, followed by reaction with an amine and subsequent reductive elimination to yield the arylamine product. This methodology is applicable to a wide range of primary alkylamines and arylamines, reacting with aryl tosylates at room temperature to produce secondary amines in high yields. nih.gov

For this compound, a palladium-catalyzed amination would be expected to proceed with cleavage of the C–O bond, leading to the formation of N-(2-fluorophenyl)amines. The reaction conditions are generally mild and tolerate a variety of functional groups.

Typical Conditions for Palladium-Catalyzed Amination of Aryl Tosylates
ComponentExample Reagents/Conditions
Palladium PrecursorPd2(dba)3, Pd(OAc)2
LigandBuchwald or Hartwig phosphine (B1218219) ligands (e.g., Josiphos type)
BaseNaOtBu, K3PO4, Cs2CO3
SolventToluene, Dioxane
TemperatureRoom Temperature to 80 °C

While less common for tosylates, direct nucleophilic aromatic substitution (SNAr) of the fluorine atom by an amine is another theoretical possibility, especially under harsh conditions or if the ring is further activated. However, the tosylate group is a much better leaving group than fluoride (B91410), making the palladium-catalyzed pathway more probable.

Thiol-based Reactivity

Thiols and their conjugate bases, thiolates, are potent nucleophiles due to the high polarizability of sulfur. masterorganicchemistry.com Their reaction with this compound can follow two principal pathways: attack at the sulfur atom of the sulfonate group or a nucleophilic aromatic substitution (SNAr) reaction.

In the first pathway, the thiolate can attack the electrophilic sulfur atom, displacing the 2-fluorophenoxide anion to form a thiosulfonate ester. msu.edu This reaction is analogous to the attack by other nucleophiles on the sulfonyl group.

Alternatively, the thiolate can act as a nucleophile in an SNAr reaction. Given the presence of a fluorine atom on the phenyl ring, the thiolate could potentially attack the carbon atom bearing the fluorine. The fluorine atom, being highly electronegative, activates the ring towards nucleophilic attack, and its displacement would lead to the formation of a 2-(alkylthio)phenyl 4-methylbenzenesulfonate.

Potential Reaction Pathways with Thiolates
Reaction PathwaySite of AttackProduct Type
Attack at SulfurSulfonyl SulfurThiosulfonate Ester
SNArCarbon bearing FluorineAryl Sulfide

Hydrolysis Pathways and Their Chemical Significance**

The hydrolysis of sulfonate esters can proceed through different mechanisms, including concerted and stepwise pathways, depending on the reaction conditions and the nature of the substituents. rsc.org For aryl sulfonates, hydrolysis involves the attack of water or hydroxide (B78521) ions on the electrophilic sulfur atom, leading to the cleavage of the S–O bond and the release of the corresponding phenol and p-toluenesulfonic acid.

The presence of the electron-withdrawing fluorine atom in the 2-position of the phenoxy group influences the hydrolysis of this compound. By making the 2-fluorophenoxide a better leaving group, the fluorine atom can facilitate the cleavage of the S–O bond. This may favor a more concerted reaction mechanism where bond-breaking and bond-making occur in a single transition state.

The chemical significance of the hydrolysis of this compound lies in its stability and potential applications. For instance, in medicinal chemistry, a compound's susceptibility to hydrolysis can be exploited for pro-drug design, where the active molecule (in this case, potentially 2-fluorophenol) is released under physiological conditions. Conversely, for applications where stability is paramount, understanding the hydrolysis pathway is crucial to prevent unwanted degradation.

Exploration of Complex Reaction Pathways Through Mechanistic Studies

The chemical behavior of this compound is governed by the interplay of its constituent functional groups: the electron-withdrawing fluorine atom and the bulky, effective leaving group, the tosylate. Mechanistic studies, although not extensively reported for this specific molecule, can be inferred from the well-established principles of physical organic chemistry and computational analysis of related compounds. These studies are crucial for understanding and predicting the formation of products in various reaction conditions.

Detailed Analysis of Intermediate Species Formation

In nucleophilic aromatic substitution (SNAr) reactions, a common pathway for aryl halides and sulfonates, the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, is a critical step. For this compound, the attack of a nucleophile on the carbon atom bearing the tosylate group would lead to the formation of such an intermediate. The negative charge of this complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the fluorine atom, particularly when it is located at the ortho or para positions relative to the point of attack.

The stability of the Meisenheimer intermediate is a key factor in determining the feasibility of the SNAr pathway. While the tosylate is an excellent leaving group, the stability of the intermediate is paramount. In some cases, particularly with highly reactive nucleophiles or under specific catalytic conditions, the reaction may proceed through a concerted mechanism where the bond formation with the nucleophile and the departure of the leaving group occur in a single transition state, bypassing a stable intermediate.

It is also plausible that under certain conditions, such as in the presence of strong bases, an elimination-addition mechanism involving a benzyne (B1209423) intermediate could occur. However, this is generally less common for tosylates compared to halides unless forcing conditions are applied.

Table 1: Plausible Intermediate Species in Reactions of this compound

Intermediate TypeDescriptionInfluencing Factors
Meisenheimer ComplexA resonance-stabilized anionic intermediate formed by the addition of a nucleophile to the aromatic ring.Nature of the nucleophile, solvent polarity, presence of electron-withdrawing groups.
Concerted Transition StateA single, high-energy state where bond-forming and bond-breaking occur simultaneously.Highly reactive nucleophiles, specific catalysts.
BenzyneA highly reactive intermediate formed through an elimination-addition pathway.Strong bases, high temperatures.

Kinetic and Thermodynamic Considerations in Reactivity Profiles

The reactivity of this compound is dictated by both kinetic and thermodynamic factors. The rate of reaction (kinetics) is governed by the activation energy required to reach the transition state, while the product distribution at equilibrium is determined by the relative stability of the products (thermodynamics).

In the context of competing reaction pathways, such as substitution at different positions or elimination versus substitution, the reaction conditions play a crucial role. For instance, lower temperatures often favor the kinetically controlled product, which is formed via the pathway with the lowest activation energy. Conversely, higher temperatures can provide enough energy to overcome higher activation barriers and allow the reaction to reach equilibrium, favoring the formation of the more stable, thermodynamically controlled product.

The solvent can also significantly influence the reactivity profile. Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophilic reagent, thereby increasing the nucleophilicity of the anion. The hydrolysis kinetics of related fluorinated compounds have been shown to be pH and temperature-dependent, following first-order kinetics. nih.govresearchgate.net This suggests that similar factors would control the solvolysis rates of this compound.

Table 2: Factors Influencing Kinetic and Thermodynamic Control

FactorEffect on Kinetic ControlEffect on Thermodynamic Control
TemperatureFavored at lower temperatures.Favored at higher temperatures, allowing for equilibrium.
Reaction TimeShorter reaction times may yield the kinetic product.Longer reaction times allow for equilibration to the thermodynamic product.
SolventCan stabilize transition states differently, affecting reaction rates.Can affect the relative stability of products.
Nature of NucleophileStronger nucleophiles may favor faster, kinetically controlled pathways.Weaker, more reversible nucleophiles may allow for thermodynamic control.

Quantum Chemical Explanations of Regio- and Diastereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the underlying electronic and steric factors that govern the selectivity of chemical reactions. For this compound, these methods can predict the most likely sites for nucleophilic attack (regioselectivity) and the preferred three-dimensional arrangement of the products (diastereoselectivity).

Regioselectivity in SNAr reactions can often be rationalized by examining the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) on the aromatic ring. The carbon atom with the largest LUMO coefficient is generally the most electrophilic and, therefore, the most susceptible to nucleophilic attack. DFT calculations can map the LUMO and provide a quantitative basis for predicting the preferred site of substitution. Furthermore, the relative energies of the possible Meisenheimer intermediates can be calculated to determine the most stable and, thus, the most likely intermediate to be formed.

Diastereoselectivity arises when a reaction can produce multiple stereoisomers that are not mirror images of each other. This is often relevant when the substrate or the nucleophile is chiral, or when a new stereocenter is formed during the reaction. Quantum chemical modeling can be used to calculate the energies of the transition states leading to the different diastereomers. The diastereomer formed via the lowest energy transition state is expected to be the major product under kinetic control. These calculations take into account subtle steric and electronic interactions that dictate the facial selectivity of the approaching nucleophile.

Table 3: Application of Quantum Chemistry in Predicting Reactivity

PropertyComputational MethodPredicted Outcome
RegioselectivityLUMO analysis, Intermediate stability calculations (DFT)Identifies the most electrophilic carbon and the most stable reaction intermediate.
DiastereoselectivityTransition state energy calculations (DFT)Determines the lowest energy pathway leading to the major diastereomeric product.

Applications As a Synthetic Intermediate and Reagent in Advanced Organic Synthesis

Facilitating the Preparation of Diverse Organic Compounds

Aryl sulfonates, in general, are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. This reactivity is the basis for their potential application in the synthesis of a wide array of organic molecules.

Synthesis of Various Amine and Heterocyclic Systems

Theoretically, 2-Fluorophenyl 4-methylbenzenesulfonate (B104242) could serve as an electrophile in reactions with various nitrogen-containing nucleophiles to form C-N bonds, a fundamental step in the synthesis of amines and nitrogen-containing heterocyclic systems. For instance, in a Buchwald-Hartwig amination reaction, the compound could potentially be coupled with primary or secondary amines in the presence of a palladium catalyst to yield 2-fluoro-substituted diaryl or alkylaryl amines. However, no specific studies documenting this transformation for 2-Fluorophenyl 4-methylbenzenesulfonate have been identified.

Similarly, its role in the construction of heterocyclic rings, such as pyridines, pyrazoles, or indoles, would likely involve its participation as an electrophilic partner in cyclization reactions. The fluorine substituent on the phenyl ring could also influence the regioselectivity and reactivity in such transformations. Despite these possibilities, concrete examples are not available in the current body of scientific literature.

Formation of Carboxylic Acid and Related Derivatives

The synthesis of carboxylic acids and their derivatives using aryl sulfonates often involves carbonylation reactions or the formation of Grignard or organolithium reagents followed by carboxylation. It is plausible that this compound could be converted into an organometallic species, which would then react with carbon dioxide to produce 2-fluorobenzoic acid. Subsequent reactions could then yield various derivatives like esters, amides, and acid chlorides. Again, specific research detailing this synthetic route for the subject compound is not publicly accessible.

Utilization in Multi-Step Synthetic Sequences

In the context of multi-step synthesis, a versatile intermediate can be crucial for the efficient construction of complex molecular frameworks.

Construction of Complex Molecular Architectures

The combination of a good leaving group (tosylate) and a fluorine substituent makes this compound a potentially useful building block in the assembly of complex molecules. The tosylate group could be displaced in a nucleophilic substitution reaction, while the fluorine atom could participate in subsequent transformations, such as nucleophilic aromatic substitution or serve as a directing group in metallation reactions. This dual functionality could, in principle, be exploited in the synthesis of intricate molecular architectures.

Role in the Synthesis of Azetidine Derivatives

The synthesis of azetidines, four-membered nitrogen-containing heterocycles, often involves intramolecular cyclization reactions. A hypothetical synthetic route could involve a molecule containing both a nitrogen nucleophile and a 2-fluorophenyl tosylate moiety, where the tosylate acts as a leaving group in the ring-forming step. However, a direct link between this compound and the synthesis of azetidine derivatives has not been established in published research.

Contribution to Quinazolinone Synthesis

Quinazolinones are a class of heterocyclic compounds with significant biological activity. Their synthesis often involves the condensation of anthranilic acid derivatives with various reagents. While aryl halides and sulfonates can be precursors to the necessary intermediates in quinazolinone synthesis, there is no specific mention in the scientific literature of this compound being used for this purpose.

Application in Functional Group Transformations and Derivatization Strategies

Aryl tosylates, such as this compound, are widely recognized for their utility as versatile intermediates in a range of functional group transformations. The tosylate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This property allows for the conversion of the phenolic hydroxyl group, from which the tosylate is derived, into a variety of other functional groups.

The resistance of sulfonate groups to a multitude of reaction conditions makes them effective protecting groups for phenols. researchgate.net This stability allows chemists to perform reactions on other parts of a molecule without affecting the protected hydroxyl group. Subsequently, the tosylate can be removed to regenerate the phenol (B47542) or be replaced by another functional group.

Furthermore, this compound can be employed in derivatization strategies. Derivatization is a technique used to modify a chemical compound to enhance its analytical detection or separation. ddtjournal.comobrnutafaza.hrgcms.cz For instance, the introduction of the this compound moiety can alter the volatility and polarity of a molecule, making it more amenable to techniques like gas chromatography (GC). obrnutafaza.hrgcms.cz

Table 1: Examples of Functional Group Transformations Utilizing Aryl Tosylates

Starting MaterialReagentProductTransformation Type
Aryl TosylateOrganoboronic AcidBiarylSuzuki-Miyaura Coupling
Aryl TosylateAmineArylamineBuchwald-Hartwig Amination
Aryl TosylateThiolAryl ThioetherC-S Coupling
Aryl TosylateAlcoholAryl EtherWilliamson Ether Synthesis

Catalytic Roles and Methodological Applications in Organic Reactions

Beyond its role as a synthetic intermediate, this compound and related aryl sulfonates can participate in and promote various catalytic organic reactions. Their utility often stems from their ability to act as electrophilic partners in cross-coupling reactions, which are fundamental transformations in the construction of complex organic molecules. researchgate.net

Aryl tosylates are considered attractive substrates for palladium-catalyzed cross-coupling reactions, serving as a more stable and cost-effective alternative to aryl triflates. researchgate.netnih.gov The carbon-oxygen bond of the aryl tosylate can be activated by a transition metal catalyst, typically palladium or nickel, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The presence of the fluorine atom on the phenyl ring of this compound can influence the electronic properties of the molecule and, consequently, its reactivity in these catalytic cycles.

Involvement in the Synthesis of Triarylpyridines

The synthesis of triarylpyridines, which are important structural motifs in medicinal chemistry and materials science, can be achieved through various synthetic strategies. One common approach involves the condensation of a,β-unsaturated ketones with a nitrogen source. While direct involvement of this compound in published triarylpyridine syntheses is not prominent, its potential application can be envisioned within the framework of modern cross-coupling methodologies.

For instance, a fluorinated aryl group from this compound could be introduced into a pyridine (B92270) precursor via a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.orgacs.org This would involve the reaction of the aryl tosylate with a suitable organoboron reagent that is appended to a pyridine or a precursor molecule. Research has demonstrated the synthesis of triarylpyridines bearing sulfonate moieties, highlighting the compatibility of the sulfonate group in such synthetic schemes. nih.govresearchgate.netresearchgate.net

Table 2: General Conditions for Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Tosylates

ComponentExamplePurpose
Aryl TosylateThis compoundElectrophilic Partner
Organoboron ReagentPhenylboronic AcidNucleophilic Partner
Palladium CatalystPd(OAc)2 / LigandCatalyzes the reaction
BaseK2CO3, Cs2CO3Activates the organoboron reagent
SolventToluene, DioxaneReaction Medium

Promotion of Specific Organic Transformations

The role of aryl sulfonates as electrophiles in cross-coupling reactions is a key aspect of their ability to promote specific organic transformations. In addition to the well-established Suzuki-Miyaura coupling, aryl tosylates participate in a variety of other named reactions. For example, they can be utilized in Buchwald-Hartwig amination reactions to form arylamines, and in C-S coupling reactions to generate aryl thioethers.

The reactivity of aryl tosylates can be tuned by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atom in this compound can enhance the electrophilicity of the ipso-carbon, potentially increasing its reactivity towards oxidative addition to a low-valent transition metal catalyst. This enhanced reactivity can be beneficial in challenging coupling reactions.

Recent advances have also shown that dual-catalytic systems, for instance combining nickel and palladium, can be employed for the cross-electrophile coupling of two different aryl sulfonate esters, such as an aryl triflate with an aryl tosylate. organic-chemistry.orgnih.gov This methodology provides a novel route to unsymmetrical biaryls from readily available phenol derivatives.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton NMR would be utilized to identify the number and types of hydrogen atoms present in the 2-Fluorophenyl 4-methylbenzenesulfonate (B104242) molecule. The analysis would focus on chemical shifts (δ), signal multiplicity (splitting patterns), and integration values. The aromatic protons on both the 2-fluorophenyl and the 4-methylbenzenesulfonate moieties would appear in distinct regions of the spectrum, and their coupling patterns would help to confirm their relative positions on the aromatic rings. The methyl group protons of the tosyl group would be expected to produce a characteristic singlet peak.

Carbon-13 NMR (¹³C NMR) Studies

Carbon-13 NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 2-Fluorophenyl 4-methylbenzenesulfonate would give rise to a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, methyl, or bonded to an electronegative atom like oxygen or fluorine). The carbon directly bonded to the fluorine atom would exhibit a characteristic splitting pattern due to C-F coupling.

Fluorine-19 NMR (¹⁹F NMR) for Detailed Structural Insights

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be a highly specific and sensitive technique for characterizing this compound. This method would provide information on the chemical environment of the fluorine atom. The chemical shift of the fluorine signal would be indicative of its electronic surroundings, and any coupling to nearby protons would further confirm the structure of the 2-fluorophenyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Chemical Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. For this compound, these methods would be used to identify characteristic functional groups. Key vibrational bands would be expected for the sulfonate group (S=O and S-O stretching), the aromatic rings (C-H and C=C stretching), and the C-F bond.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular mass of this compound. This precise measurement would allow for the unambiguous determination of its elemental composition, confirming the molecular formula C₁₃H₁₁FO₃S. Analysis of the isotopic pattern would further support the elemental composition. The fragmentation pattern observed in the mass spectrum would offer additional structural confirmation by showing the loss of specific fragments, such as the tosyl group or the fluorophenyl group.

Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for separating, identifying, and quantifying individual components within a mixture. When coupled with a soft ionization source like Electrospray Ionization (ESI), it is particularly effective for analyzing polar and thermally labile molecules such as sulfonate esters.

In a typical LC-ESI-MS analysis of this compound, the compound would first be separated from a sample matrix on a liquid chromatography column, likely a reversed-phase column (e.g., C18). The separation would be based on its polarity, with a mobile phase gradient (e.g., water/acetonitrile or water/methanol) used to elute the compound.

Following chromatographic separation, the analyte would enter the ESI source. In positive ion mode, the molecule would likely be detected as a protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, adducts with anions from the mobile phase, such as formate (B1220265) [M+HCOO]⁻, might be observed.

Tandem mass spectrometry (MS/MS) experiments would be crucial for structural elucidation. Collision-induced dissociation (CID) of the precursor ion would yield characteristic fragment ions. For this compound (Molecular Weight: 266.28 g/mol ), key fragmentations would be expected to occur at the ester linkage. Expected fragmentation patterns are summarized in the table below, based on the fundamental principles of mass spectrometry.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Neutral LossStructural Origin of Fragment
267.05 [M+H]⁺155.01C₆H₅FOToluenesulfonyl cation [CH₃C₆H₄SO₂]⁺
267.05 [M+H]⁺113.02C₇H₇SO₂Protonated 2-fluorophenol (B130384) [FC₆H₄OH+H]⁺
289.03 [M+Na]⁺177.99C₆H₅FOSodiated toluenesulfonyl moiety [CH₃C₆H₄SO₂Na]⁺

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not available in open-access crystallographic databases, analysis of related aryl tosylates allows for a predictive description of its likely solid-state features. nih.govnih.gov

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org For this compound, the dominant forces would likely include dipole-dipole interactions, π-π stacking, and C-H···O as well as C-H···π interactions.

In the absence of strong hydrogen bond donors like O-H or N-H groups in this compound, conventional hydrogen bonding is not expected. However, weak C-H···O and C-H···F hydrogen bonds are likely to be significant in directing the supramolecular assembly. nih.gov

A summary of potential crystallographic parameters and interactions, based on analogous structures, is presented below.

ParameterPredicted ObservationSignificance
Crystal SystemLikely Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupLikely Centrosymmetric (e.g., P2₁/c, Pbca)Defines the symmetry elements within the unit cell.
Dominant Intermolecular Interactionsπ-π stacking, C-H···O bondsGoverns crystal packing and stability.
Hydrogen Bonding NetworkFormation of chains or layers via C-H···O contactsDictates the supramolecular assembly.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Optimized Geometrical Structures and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. From this, properties like optimized geometry (bond lengths and angles) and various electronic characteristics can be derived.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energy Levels

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. Specific HOMO and LUMO energy values for 2-Fluorophenyl 4-methylbenzenesulfonate (B104242) are not documented in available research.

Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Mulliken charge analysis provides a method for estimating the partial atomic charges in a molecule, offering insights into the charge distribution and the nature of chemical bonds. Complementary to this, a Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting how the molecule will interact with other chemical species. No specific Mulliken charge data or MEP maps for 2-Fluorophenyl 4-methylbenzenesulfonate have been published.

Quantum Chemical Calculations of Vibrational Frequencies and Spectroscopic Corroboration

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and assign specific vibrational modes to functional groups. Such a computational-spectroscopic study for this compound is not present in the reviewed literature.

Analysis of Non-Covalent Interactions (NCI) and Reduced Density Gradient (RDG) for Intermolecular Forces

Non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion, are vital for understanding molecular aggregation and crystal packing. NCI and Reduced Density Gradient (RDG) analyses are computational methods used to visualize and characterize these weak interactions in three-dimensional space. There are no published NCI or RDG analyses specifically for this compound.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts in Crystalline Structures

Hirshfeld surface analysis is a powerful tool for analyzing intermolecular interactions in crystal structures. It partitions the crystal space into regions associated with each molecule, allowing for the quantification of different types of intermolecular contacts (e.g., H···H, C···H, O···H). This analysis provides a "fingerprint" of the crystal packing. While studies exist for compounds containing fluorophenyl or methylbenzenesulfonate moieties nih.govnih.gov, a Hirshfeld surface analysis for the specific crystalline structure of this compound is not available.

Theoretical Exploration of Reaction Mechanisms and Transition State Structures

Computational chemistry can be used to model chemical reactions, mapping out the energy profile along a reaction coordinate. This includes identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. This information is fundamental to understanding reaction kinetics and mechanisms. No theoretical studies on the reaction mechanisms or transition state structures involving this compound have been found in the scientific literature.

Derivatives and Analogues of 2 Fluorophenyl 4 Methylbenzenesulfonate: Synthesis and Reactivity Profiles

Synthesis of Structurally Related Fluorinated Aryl Sulfonates

The synthesis of 2-fluorophenyl 4-methylbenzenesulfonate (B104242) and its structurally related analogues is predominantly achieved through the esterification of a corresponding fluorinated phenol (B47542) with a sulfonyl chloride in the presence of a base. This is a widely utilized and versatile method for forming the sulfonate ester (O-S) bond. A typical procedure involves the reaction of a substituted phenol with an arylsulfonyl chloride in a suitable solvent, such as dichloromethane (B109758) or acetonitrile, with a base like potassium carbonate or pyridine (B92270) to neutralize the HCl byproduct. frontiersin.orgmdpi.com

For instance, the synthesis of 3-hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was successfully achieved by reacting 2-iodoresorcinol with p-toluenesulfonyl chloride using potassium carbonate as the base in acetonitrile. mdpi.com This highlights a standard approach that can be adapted for various fluorinated phenols to yield the desired sulfonate esters.

Alternative strategies often focus on the synthesis of the key precursors. The synthesis of arylsulfonyl fluorides, which can be used in place of sulfonyl chlorides, can be accomplished through several routes, including one-pot procedures from sulfonic acids or sulfonates using reagents like cyanuric chloride and KHF2. mdpi.comresearchgate.net Furthermore, the synthesis of the fluorinated phenolic component can be achieved via various modern aromatic fluorination techniques, such as the decomposition of aryldiazonium salts (a variation of the Balz-Schiemann reaction) or palladium-catalyzed fluorination of arylboronic acid derivatives. organic-chemistry.orgkoreascience.kr

Synthetic MethodPrecursorsKey ReagentsDescription
Phenol EsterificationFluorinated Phenol, Arylsulfonyl ChlorideBase (e.g., K₂CO₃, Pyridine)A direct and common method where the hydroxyl group of the phenol attacks the electrophilic sulfur of the sulfonyl chloride. frontiersin.orgmdpi.com
From Sulfonic AcidsAryl Sulfonic Acid/SulfonateCyanuric Chloride, KHF₂A two-step, one-pot procedure to first form a sulfonyl chloride intermediate, which is then fluorinated to a sulfonyl fluoride (B91410). mdpi.comresearchgate.net
From Aryl HalidesAryl Bromide, DABSOPdCl₂(AmPhos)₂A palladium-catalyzed method to form sulfinates in-situ, which are then converted to the sulfonyl fluoride. mdpi.comresearchgate.net
Aromatic Fluorination (Precursor Synthesis)Aryl Amine, Arylboronic AcidNaNO₂/HF-Pyridine, AcOFMethods to synthesize the fluorinated aromatic precursors needed for the esterification step. organic-chemistry.orgkoreascience.kr

Investigation of Substituent Effects on Chemical Reactivity and Selectivity

The chemical behavior of 2-fluorophenyl 4-methylbenzenesulfonate and its derivatives is significantly modulated by the electronic properties of substituents on both the aryl and the sulfonate moieties. These effects influence reaction rates, pathways, and selectivity.

The fluorine atom on the phenyl ring exerts a powerful influence on the molecule's reactivity, primarily through its strong inductive electron-withdrawing effect. lumenlearning.com This effect generally decreases the electron density of the aromatic ring, making it more electron-deficient. researchgate.net

In the context of electrophilic aromatic substitution, the presence of fluorine deactivates the ring, making reactions on the fluorophenyl portion slower compared to unsubstituted benzene. researchgate.net However, the impact of fluorine is highly dependent on its position and the specific reaction mechanism. For example, in ortho-lithiation reactions, a fluorine atom positioned ortho to a reactive C-H bond acts as a potent activator, increasing the rate of metalation by several orders of magnitude compared to other isomers. researchgate.net This is attributed to the stabilization of the resulting organolithium intermediate through coordination and the inductive effect of the ortho-fluorine.

The 2-fluorophenyl group in analogues provides a balance of reactivity and stability due to its moderate electron-withdrawing character. This contrasts with the effects of strongly deactivating or activating groups, allowing for controlled reactivity in various chemical transformations.

Reaction TypeEffect of Fluorine SubstituentMechanism/Reason
Electrophilic Aromatic SubstitutionDeactivatingThe strong inductive effect of fluorine withdraws electron density from the aromatic ring, destabilizing the carbocation intermediate. lumenlearning.comresearchgate.net
Ortho-LithiationStrongly Activating (at ortho position)The ortho-fluorine stabilizes the resulting aryllithium intermediate through inductive effects and potential coordination. researchgate.net
Nucleophilic Aromatic SubstitutionActivating (at ortho/para positions)Fluorine can stabilize the negatively charged Meisenheimer complex intermediate, particularly when positioned ortho or para to the leaving group.

Substituents on the 4-methylbenzenesulfonate (tosylate) portion of the molecule primarily influence the leaving group ability of the sulfonate. The tosylate group is already an excellent leaving group due to the ability of the sulfonate anion to delocalize its negative charge through resonance. Modifying the electronic nature of the aromatic ring attached to the sulfur atom can fine-tune this property.

Research on related structures has demonstrated the synthesis of analogues with various substituents in place of the 4-methyl group, such as 4-fluoro, 2,4-difluoro, and 4-methoxy groups. frontiersin.org

Electron-Withdrawing Groups (EWGs): Substituents like fluorine (e.g., 4-fluorobenzenesulfonate) increase the electrophilicity of the sulfur atom and further stabilize the resulting sulfonate anion. This enhances the leaving group ability, making the compound more reactive towards nucleophilic substitution at the carbon to which the sulfonate is attached.

Substituent on Benzenesulfonate RingElectronic EffectImpact on Reactivity (as a Leaving Group)Example Compound Moiety
-CH₃ (Methyl)Weakly Electron-DonatingBaseline (Good Leaving Group)4-Methylbenzenesulfonate frontiersin.org
-F (Fluoro)Electron-WithdrawingIncreased Reactivity4-Fluorobenzenesulfonate frontiersin.org
-OCH₃ (Methoxy)Electron-DonatingDecreased Reactivity4-Methoxybenzenesulfonate frontiersin.org
-NO₂ (Nitro)Strongly Electron-WithdrawingSignificantly Increased Reactivity4-Nitrobenzenesulfonate

Development of Novel Compounds Incorporating the 2-Fluorophenyl and 4-Methylbenzenesulfonate Moieties

The 2-fluorophenyl and 4-methylbenzenesulfonate structural motifs are valuable building blocks in the development of novel, more complex molecules, particularly in the field of medicinal chemistry. The fluorinated phenyl ring is often incorporated to enhance metabolic stability or improve pharmacokinetic properties like membrane permeability. The sulfonate ester serves as a reactive handle for further synthetic transformations or as a key pharmacophoric element itself.

Studies have focused on creating new chemical entities where these moieties are part of a larger molecular framework designed to exhibit specific biological activities. For example, in the development of analogues of the Equilibrative Nucleoside Transporter (ENT) inhibitor FPMINT, the presence of a halogenated phenyl group, such as the 2-fluorophenyl moiety, was found to be essential for inhibitory activity on ENT1 and ENT2 transporters. nih.gov This demonstrates a targeted use of the 2-fluorophenyl group in drug design.

Similarly, novel benzenesulfonamides, which are structurally related to sulfonate esters, have been synthesized and evaluated for anticancer activity. nih.gov These compounds incorporate complex side chains, often attached to the benzenesulfonamide (B165840) core, to interact with biological targets. While these examples are sulfonamides rather than sulfonate esters, they illustrate the broader principle of using the benzenesulfonyl framework as a scaffold for developing new bioactive compounds.

Comparative Reactivity Studies with Other Related Sulfonate Esters

The reactivity of aryl sulfonates as electrophilic partners in cross-coupling reactions has been compared extensively with other common sulfonate esters, such as triflates (trifluoromethanesulfonates), and with traditional aryl halides. Aryl fluorosulfates, which are closely related to aryl tosylates, have emerged as highly effective and often superior alternatives to triflates and halides in reactions like the Suzuki-Miyaura coupling. nih.govscispace.com

Comparative studies have established a general order of reactivity for these electrophiles in certain transition metal-catalyzed reactions: Ar–OSO₂F > Ar–OTf (triflate) > Ar–Cl ≥ Ar–Br ≥ Ar–I >> Ar–F nih.gov

This indicates that aryl fluorosulfates are more reactive than the commonly used aryl triflates. Key advantages of using aryl fluorosulfates (and by extension, activated aryl tosylates) over other electrophiles include:

Higher Reactivity and Yields: They often provide better yields in shorter reaction times compared to aryl halides or even triflates under identical conditions. scispace.com

Milder Reaction Conditions: Their high reactivity allows for the use of milder conditions, which improves tolerance for sensitive functional groups. nih.gov

Cost-Effectiveness: The precursors for aryl fluorosulfates and tosylates (phenols and sulfuryl fluoride or tosyl chloride) are often less expensive and more accessible than those for triflates. rsc.orgresearchgate.net

In reactions with various nucleophiles, the reactivity is largely dictated by the stability of the sulfonate leaving group. The triflate group is generally considered one of the best leaving groups, followed by tosylate and mesylate, due to the high degree of charge delocalization in the corresponding anion. The introduction of fluorine onto the tosylate moiety, as in a fluorobenzenesulfonate, enhances its leaving group ability, making its reactivity profile approach that of a triflate.

Sulfonate Ester/ElectrophileRelative Reactivity in Cross-CouplingKey Characteristics
Aryl Fluorosulfate (Ar-OSO₂F)Very HighOften more reactive than triflates; prepared from low-cost SO₂F₂. nih.govscispace.com
Aryl Triflate (Ar-OTf)HighExcellent leaving group, but precursors can be expensive and toxic. researchgate.net
Aryl Tosylate (Ar-OTs)Moderate-HighGood leaving group, widely used, reactivity can be tuned by substituents.
Aryl Mesylate (Ar-OMs)ModerateGood leaving group, though generally less reactive than tosylates or triflates.
Aryl Halides (Ar-X)Variable (I > Br > Cl)Traditional cross-coupling partners; reactivity varies significantly with the halogen. nih.gov

Future Directions and Emerging Research Avenues in the Chemistry of 2 Fluorophenyl 4 Methylbenzenesulfonate

Exploration of Novel Synthetic Applications and Method Development

As a stable, crystalline solid derived from relatively inexpensive starting materials, 2-Fluorophenyl 4-methylbenzenesulfonate (B104242) is an attractive alternative to more reactive but less stable aryl triflates or costly aryl halides in cross-coupling reactions. nih.govacs.org Future research is focused on expanding its utility beyond established transformations.

A primary avenue of exploration involves its use in a wider array of carbon-carbon and carbon-heteroatom bond-forming reactions. While palladium-catalyzed couplings are common, the development of methods using other transition metals like nickel, copper, or iron could offer complementary reactivity and selectivity. acs.org For instance, nickel-catalyzed reductive carboxylation has been demonstrated for aromatic tosylates, allowing for the direct incorporation of CO2 to form valuable carboxylic acids. lookchem.com Applying such a methodology to 2-Fluorophenyl 4-methylbenzenesulfonate could provide a direct route to 2-fluoro-functionalized benzoic acid derivatives.

Furthermore, method development is anticipated in the realm of photoredox catalysis. The activation of the strong carbon-oxygen bond in aryl tosylates under mild, light-mediated conditions represents a significant frontier. This approach could enable reactions that are inaccessible under traditional thermal conditions and reduce the reliance on high catalyst loadings or harsh bases.

Potential Novel Application Catalytic Approach Anticipated Product Class Significance
Reductive CarboxylationNickel CatalysisFluorinated Benzoic AcidsValorization of CO2, access to important synthons. lookchem.com
C-H ArylationPalladium/Ruthenium CatalysisFluorinated BiarylsAtom-economical synthesis of complex molecules.
Photoredox CouplingIridium/Ruthenium PhotocatalysisVaried C-C and C-N coupled productsMild reaction conditions, novel reactivity patterns.
Enantioselective CouplingChiral Ligand-Metal ComplexesChiral Fluorinated CompoundsAccess to enantiopure pharmaceutical intermediates.

Integration into Advanced Catalytic Cycles and Methodologies

The reactivity of aryl tosylates is often limited by the challenging oxidative addition step to a low-valent metal center. organic-chemistry.org A key area of emerging research is the design of advanced catalyst systems specifically tailored to activate the C(aryl)-O bond of stable sulfonates like this compound.

This involves the development and application of sophisticated ligands that can enhance the efficacy of the metal catalyst. For example, sterically hindered and electron-rich biaryl monophosphine ligands and indolyl-derived phosphine (B1218219) ligands have proven effective in promoting palladium-catalyzed amination and mono-α-arylation of ketones with aryl tosylates, respectively. nih.govorganic-chemistry.org Future work will likely focus on creating new generations of ligands, such as N-heterocyclic carbenes (NHCs) or custom phosphines, to further improve reaction rates, expand substrate scope, and enable reactions at lower temperatures and catalyst loadings. organic-chemistry.org

Integrating this compound into tandem or cascade reactions is another promising direction. A single catalyst could facilitate an initial cross-coupling reaction, with the resulting product then undergoing a subsequent intramolecular transformation. This approach improves synthetic efficiency by reducing the number of separate purification steps.

Further Computational Modeling and Predictive Studies for Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. For this compound, future computational studies are expected to provide deep insights into the mechanisms of its reactions, paving the way for more rational reaction design.

Predictive modeling can be employed to:

Elucidate Reaction Mechanisms: DFT studies can map out the entire catalytic cycle for a given transformation, identifying transition states and reaction intermediates. lookchem.com This is crucial for understanding the factors that control reactivity and selectivity in the coupling of aryl tosylates.

Screen Catalysts and Ligands: Computational screening can rapidly evaluate a large library of potential ligands or metal catalysts, predicting their effectiveness for activating the C-O bond of this compound. This accelerates the discovery of optimal catalyst systems, reducing experimental effort.

Predict Substrate Scope: Modeling can help predict how electronic and steric variations in coupling partners will affect reaction outcomes, allowing chemists to anticipate which reactions are likely to be successful.

A theoretical analysis of the oxidative addition step, for example, could quantify the energy barrier for different palladium-ligand complexes, guiding the selection of the most promising catalyst for laboratory investigation. lookchem.com

Computational Method Area of Investigation Goal Potential Impact
Density Functional Theory (DFT)Catalytic Cycle AnalysisElucidate the mechanism of oxidative addition and reductive elimination steps. lookchem.comRational design of more efficient catalysts.
Molecular Dynamics (MD)Solvent EffectsUnderstand the role of the solvent in stabilizing intermediates and transition states.Optimization of reaction conditions for higher yields.
High-Throughput ScreeningLigand/Catalyst DiscoveryVirtually screen libraries of ligands to identify candidates for activating the C-O bond.Acceleration of catalyst development.

Development of More Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry. Future research concerning this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly synthetic methods, both for its preparation and its subsequent use.

Key areas for development include:

Greener Synthesis of the Compound: The conventional synthesis of aryl tosylates often involves tosyl chloride and a base like pyridine (B92270) in chlorinated solvents. Future methods will aim to replace these components. Research into chromatography-free protocols using eco-friendly solvents or even solvent-free conditions is a priority. organic-chemistry.org The use of catalysts like ytterbium(III) trifluoromethanesulfonate (B1224126) or electro-oxidation methods represents a move toward milder and more sustainable tosylation procedures. organic-chemistry.org

Use of Greener Solvents in Reactions: Replacing traditional organic solvents with more benign alternatives such as water, ionic liquids, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) in coupling reactions is a significant goal. jchemlett.com

Energy-Efficient Activation: Exploring non-conventional energy sources like microwave irradiation or ultrasonication can accelerate reaction rates, often leading to higher yields and reduced by-product formation in shorter time frames. scispace.com

An innovative, environmentally friendly approach for generating mono-tosylates has been demonstrated, which enhances yield and eliminates the need for costly and solvent-intensive purification methods like flash column chromatography. jchemlett.com Applying such controlled synthesis strategies to this compound is a clear future objective.

Q & A

Q. What are the common synthetic routes for 2-Fluorophenyl 4-methylbenzenesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of 2-fluorophenol with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimization includes:
  • Solvent selection : Dichloromethane or THF for solubility and reactivity .
  • Temperature control : 0–25°C to minimize side reactions (e.g., sulfonate ester hydrolysis).
  • Catalyst use : DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .
    Data Table :
ParameterOptimal ConditionImpact on Yield
SolventAnhydrous THF85–90%
BasePyridine78–82%
Reaction Time12–24 hours>90% completion

Q. How is X-ray crystallography applied to determine the structure of sulfonate esters like this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used with programs like SHELXL for refinement . Key steps:
  • Crystal mounting : Use a cryoprotectant (e.g., Paratone-N oil) for low-temperature data collection (100 K).
  • Space group determination : Monoclinic systems (e.g., P2₁/n) are common for aryl sulfonates .
  • Torsion angle analysis : Verify conformational stability (e.g., C–S–O–C angles ~110–120°) .
    Data Table :
ParameterValue for 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate
Space GroupP2₁/n
Unit Cell (Å)a = 14.6392, b = 5.7111, c = 17.5295
Torsion Angles (°)C8–C9–C10–C11: −179.3; S–O–C–C: −153.2

Q. What purification techniques are effective for isolating this compound?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Monitor purity via:
  • HPLC : C18 column, acetonitrile/water mobile phase.
  • Melting point : Compare with literature values (e.g., 110–112°C for similar sulfonates) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The electron-withdrawing fluorine atom activates the sulfonate group for nucleophilic attack, while the 4-methyl group introduces steric hindrance. Kinetic studies using DFT calculations (B3LYP/6-31G*) can model transition states:
  • Electrostatic potential maps : Identify electrophilic centers (e.g., sulfur atom) .
  • Activation energy : Compare with non-fluorinated analogs (ΔΔG‡ ≈ 5–8 kcal/mol lower for fluorinated derivatives) .

Q. What challenges arise in resolving conformational dynamics of this compound using crystallographic data?

  • Methodological Answer : Disorder in the sulfonate group or aryl rings complicates refinement. Mitigation strategies:
  • Twinned data correction : Use SHELXL TWIN commands for non-merohedral twinning .
  • Thermal ellipsoid analysis : High displacement parameters (>0.1 Ų) indicate dynamic behavior .
    Example : In 4-(4-Cyano-2-fluorophenoxy)phenyl 4-methylbenzenesulfonate, the fluorophenyl ring shows rotational disorder (occupancy ratio 0.6:0.4) .

Q. How can spectroscopic methods (NMR, IR) distinguish between regioisomers of fluorophenyl sulfonates?

  • Methodological Answer :
  • ¹⁹F NMR : Chemical shifts vary significantly (δ −120 to −150 ppm for ortho-F vs. −110 to −130 ppm for para-F) .
  • IR spectroscopy : S=O stretching frequencies (~1370 cm⁻¹) are sensitive to substituent effects .

Data Contradictions and Resolution

  • Contradiction : Crystallographic studies report varying torsion angles for similar sulfonates (e.g., C–S–O–C angles range from −153.2° to −176.9°) .
    • Resolution : Differences arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O contacts) .

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2-Fluorophenyl 4-methylbenzenesulfonate
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2-Fluorophenyl 4-methylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.